molecular formula C9H9BrN2 B12115694 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B12115694
M. Wt: 225.08 g/mol
InChI Key: RFFDTLBTDYIVAL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-5-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct electronic properties and reactivity. This dual-ring system allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3

InChI Key

RFFDTLBTDYIVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CBr

Origin of Product

United States

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